Erbium(III)chloridehexahydrate

Description

Significance of Rare Earth Chlorides in Advanced Inorganic Chemistry and Materials Science

Rare earth chlorides, a group of compounds including erbium(III) chloride, are foundational materials in advanced inorganic chemistry and materials science. epa.gov Their chemical similarity, stemming from the lanthanide series, provides a unique platform for systematically studying the effects of ionic radius and electronic structure on material properties, a phenomenon influenced by the lanthanide contraction. acs.org These compounds are indispensable in numerous high-technology fields. epa.govaemree.com

In materials science, rare earth chlorides are critical precursors for creating a wide array of functional materials. They are used in the manufacture of lasers, superconductors, high-strength magnets, and phosphors for displays and lighting. epa.gov For instance, they serve as dopants in specialty glasses and crystals, such as the erbium-doped fiber amplifiers essential for modern optical communications. wikipedia.orgchemimpex.com They are also used to produce high-purity rare earth oxides, which are vital for manufacturing structural ceramics, cutting tools, and coatings. stanfordmaterials.com

In the realm of inorganic and organic chemistry, rare earth chlorides are widely employed as catalysts. epa.gov Their function as Lewis acids facilitates a variety of chemical transformations, including petroleum cracking, polymerization reactions, and complex organic syntheses. stanfordmaterials.comaemree.com The use of specific rare earth chlorides, such as erbium(III) chloride, has been demonstrated in Friedel-Crafts-type reactions and the acylation of alcohols and phenols. msesupplies.comwikipedia.org The ongoing development of multicomponent and high-entropy compounds, such as layered rare earth hydroxychlorides, represents a rapidly advancing frontier in inorganic chemistry, aiming to combine the properties of multiple elements into single-phase materials. mdpi.com

Overview of Erbium(III) Coordination Chemistry and its Unique Spectroscopic Attributes

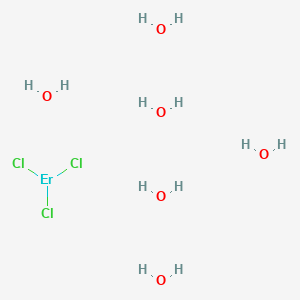

The chemistry of erbium is dominated by the +3 oxidation state (Er³⁺), which features a [Xe]4f¹¹ electronic configuration. wikipedia.org The coordination chemistry of Er³⁺ is characterized by its flexible and high coordination numbers, typically ranging from 6 to 9 or even higher, which is a common trait among lanthanides. The hydrated chloride salt, ErCl₃·6H₂O, has a specific coordination structure in its crystalline form. It consists of a monoclinic crystal system where the erbium ion is octa-coordinated, forming a complex cation [Er(H₂O)₆Cl₂]⁺, with the remaining chloride anion balancing the charge. wikipedia.orgwikipedia.org Beyond simple hydrates, Er³⁺ forms stable coordination complexes with a wide variety of ligands, including β-diketonates, salicylaldehydes, fluoroquinolones, and large macrocycles like porphyrins. researchgate.netresearchgate.netnih.govrsc.org The geometry of these complexes can vary significantly, for example, a seven-coordinate distorted monocapped octahedral geometry has been reported for an erbium(III) complex with thenoyltrifluoroacetylacetonate (tta) and triphenylphosphine (B44618) oxide (tppo) ligands. rsc.org This versatility in coordination allows for the fine-tuning of the ion's local environment, which directly influences its spectroscopic and magnetic properties.

The most striking feature of Er³⁺ is its unique spectroscopic attributes, which arise from the f-f electronic transitions within the partially filled 4f shell. These transitions are largely shielded from the ligand environment by the outer 5s and 5p electrons, resulting in characteristic, sharp absorption and emission bands in the visible and near-infrared (NIR) regions. wikipedia.org A particularly important emission occurs around 1530-1550 nm, corresponding to the ⁴I₁₃/₂ → ⁴I₁₅/₂ transition. wikipedia.orgmdpi.com This wavelength is critical for optical communications as it aligns with the minimal loss window of standard silica-based optical fibers. wikipedia.org Other significant NIR emissions include transitions at 980 nm (⁴I₁₁/₂ → ⁴I₁₅/₂) and in the NIR-II biological window (1000-1700 nm). frontiersin.orgmdpi.com

The efficiency of these emissions can be analyzed using the Judd-Ofelt theory, which relates the electronic absorption spectra to the radiative properties of the ion through three intensity parameters (Ω₂, Ω₄, Ω₆). researchgate.net These parameters provide insight into the local symmetry and the nature of the chemical bonds around the Er³⁺ ion. rsc.orgresearchgate.net Researchers have found correlations between these parameters and the resulting photoluminescence; for instance, a larger Ω₆ value has been associated with greater photoluminescence intensity at 1.54 µm. researchgate.net The study of these attributes is central to developing new luminescent materials and single-molecule magnets. acs.orgchemrxiv.org

Rationale for Dedicated Research on Erbium(III) Chloride Hexahydrate

Dedicated research on Erbium(III) chloride hexahydrate is driven by its utility as a convenient, cost-effective, and versatile starting material for a wide range of applications. aemree.comsigmaaldrich.com Its high solubility in water and ethanol (B145695) makes it an ideal precursor for synthesizing more complex erbium-containing materials where precise control over stoichiometry and purity is essential. aemree.comwikipedia.org

Key areas of research where ErCl₃·6H₂O is a critical component include:

Precursor for Advanced Materials: It is widely used as a precursor for fabricating erbium-doped materials. This includes its use in chemical vapor deposition (CVD) to create erbium oxide thin films with high dielectric constants for electronics, and as a dopant source for specialty silica (B1680970) optical fibers and amplifiers. msesupplies.comsigmaaldrich.comsamaterials.com It is also the starting point for producing erbium metal through electrolysis. msesupplies.comwikipedia.org

Synthesis of Nanoparticles: ErCl₃·6H₂O is a common reagent for the synthesis of erbium-doped upconverting nanoparticles (UCNPs), such as NaYF₄:Yb³⁺/Er³⁺. frontiersin.orgrsc.org These nanoparticles can absorb lower-energy near-infrared light and emit higher-energy visible or NIR light, making them valuable for applications in bioimaging and photothermal therapy. chemimpex.comfrontiersin.org For example, it has been used in the microemulsion-based synthesis of erbium nanoparticles through chemical reduction. sbpmat.org.br

Catalysis: The compound itself acts as an efficient Lewis acid catalyst in organic synthesis. wikipedia.org Research has demonstrated its effectiveness in the acylation of alcohols, the amine functionalization of furfural, and for promoting rapid, stereoselective synthesis of complex organic molecules like trans-4,5-diaminocyclopent-2-enones in environmentally friendly solvent systems. wikipedia.orgresearchgate.net

Development of Luminescent and Optical Materials: It serves as the erbium source for creating novel coordination complexes and hybrid materials with tailored photoluminescent properties. chemimpex.comresearchgate.net By reacting ErCl₃·6H₂O with various organic ligands or incorporating it into different host matrices, researchers can develop materials with long-lived infrared luminescence for applications in lasers, optical devices, and sensors. sigmaaldrich.comchemimpex.com

The accessibility and reliability of Erbium(III) chloride hexahydrate make it an enabling material, allowing researchers to focus on the design and functional properties of the final erbium-containing product rather than on the synthesis of the primary erbium source. chemimpex.com

Scope and Research Objectives for Scholarly Investigation of ErCl₃·6H₂O Systems

The scholarly investigation of systems involving Erbium(III) chloride hexahydrate is broad, with objectives aimed at both fundamental understanding and technological innovation. The primary scope is to leverage ErCl₃·6H₂O as a foundational building block to explore and create new functional materials.

Current and future research objectives include:

Design of Novel Luminescent Materials: A major focus is the synthesis of new erbium complexes and doped materials with enhanced near-infrared (NIR) luminescence. mdpi.com Objectives include increasing quantum yields, tuning emission wavelengths (particularly within the NIR-II biological window), and improving photostability for applications in telecommunications, solid-state lighting, and advanced bio-imaging. mdpi.comfrontiersin.org

Exploration of Advanced Coordination Chemistry: Research aims to synthesize and characterize novel erbium coordination compounds with unique properties. This includes the development of single-molecule magnets (SMMs) and photo-responsive magnetic systems, which could be applied in high-density data storage and quantum computing. acs.orgchemrxiv.org

Development of Efficient Catalytic Systems: The goal is to expand the catalytic applications of erbium compounds derived from ErCl₃·6H₂O. This involves designing more efficient and selective catalysts for complex organic transformations, with a growing emphasis on green chemistry principles, such as using eco-friendly solvents. sigmaaldrich.comresearchgate.net

Fabrication of Nanostructured Materials and Devices: Researchers are focused on using ErCl₃·6H₂O to create precisely controlled nanostructures, such as nanoparticles, nanorods, and thin films. msesupplies.comsbpmat.org.br The objectives are to integrate these nanomaterials into functional devices, including high-k dielectric layers for transistors, sensors, and photocatalysts for environmental remediation. msesupplies.comsigmaaldrich.comsbpmat.org.br

Fundamental Studies of Material Properties: A key objective remains the fundamental investigation of how the local coordination environment and crystal structure influence the electronic and magnetic properties of erbium. This includes studying polymorphism in erbium-containing crystals and understanding the thermodynamics of rare earth materials to guide the rational design of new compounds with desired functionalities. acs.orgacademie-sciences.fr

Data Tables

Table 1: Physical and Chemical Properties of Erbium(III) Chloride Hexahydrate

| Property | Value | References |

| Chemical Formula | ErCl₃·6H₂O | sigmaaldrich.comwikipedia.org |

| IUPAC Name | Erbium(III) chloride hexahydrate | nih.gov |

| Molar Mass | 381.71 g/mol | sigmaaldrich.comwikipedia.org |

| Appearance | Pink hygroscopic crystals or powder | msesupplies.comchemimpex.comwikipedia.org |

| CAS Number | 10025-75-9 | sigmaaldrich.comwikipedia.org |

| Crystal Structure | Monoclinic | wikipedia.orgwikipedia.org |

| Coordination Geometry of Er³⁺ | Octa-coordinated [Er(H₂O)₆Cl₂]⁺ | wikipedia.orgwikipedia.org |

| Solubility | Soluble in water and ethanol | aemree.comamericanelements.com |

Table 2: Characteristic Near-Infrared (NIR) Emission of Erbium(III) Ions

| Wavelength (approx.) | Electronic Transition | Application Area | References |

| 980 nm | ⁴I₁₁/₂ → ⁴I₁₅/₂ | Optical Pumping, Bio-imaging | wikipedia.orgmdpi.com |

| 1530 - 1550 nm | ⁴I₁₃/₂ → ⁴I₁₅/₂ | Telecommunications, Lasers | wikipedia.orgrsc.orgmdpi.com |

| > 1000 nm | ⁴I₁₁/₂ → ⁴I₁₅/₂ | NIR-II Bio-imaging | frontiersin.org |

Properties

Molecular Formula |

Cl3ErH12O6 |

|---|---|

Molecular Weight |

381.71 g/mol |

IUPAC Name |

trichloroerbium;hexahydrate |

InChI |

InChI=1S/3ClH.Er.6H2O/h3*1H;;6*1H2/q;;;+3;;;;;;/p-3 |

InChI Key |

UJBPGOAZQSYXNT-UHFFFAOYSA-K |

Canonical SMILES |

O.O.O.O.O.O.Cl[Er](Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Erbium Iii Chloride Hexahydrate

Conventional Aqueous-Based Synthesis Routes for ErCl₃·6H₂O

The most common and straightforward method for synthesizing Erbium(III) chloride hexahydrate is through an aqueous route. ontosight.ai This process involves the reaction of erbium(III) oxide (Er₂O₃), the most readily available starting material, with hydrochloric acid (HCl). ontosight.ai The oxide dissolves in the acid to form erbium chloride in solution. chemicalbook.comchembk.com Subsequent evaporation of the excess water and unreacted acid, followed by crystallization, yields the hydrated salt, ErCl₃·6H₂O. ontosight.aichembk.com

The fundamental chemical reaction for this process is: Er₂O₃ + 6 HCl + 9 H₂O → 2 ErCl₃·6H₂O

This method is widely used due to its simplicity and the high solubility of the resulting hydrated chloride in water. ontosight.ai

Table 1: Conventional Aqueous Synthesis of ErCl₃·6H₂O

| Reactant | Reagent | Product | Key Process |

|---|---|---|---|

| Erbium(III) oxide (Er₂O₃) | Hydrochloric acid (HCl) | Erbium(III) chloride hexahydrate (ErCl₃·6H₂O) | Dissolution, Evaporation, Crystallization. chembk.com |

Non-Aqueous and Solvothermal Preparation Techniques for Erbium(III) Chloride Species

While the hexahydrate form is readily prepared from aqueous solutions, producing anhydrous Erbium(III) chloride (ErCl₃) requires non-aqueous methods. Simply heating the hexahydrate is ineffective, as it results in the formation of erbium oxide chloride (ErOCl). nanoshel.com

A prominent non-aqueous method is the ammonium (B1175870) chloride route . wikipedia.org This process involves two main steps:

Erbium(III) oxide is heated with an excess of ammonium chloride (NH₄Cl) to produce the intermediate ammonium salt, (NH₄)₂ErCl₅. wikipedia.orgEr₂O₃ + 10 NH₄Cl → 2 (NH₄)₂ErCl₅ + 6 H₂O + 6 NH₃

This intermediate salt is then heated under a vacuum at 350-400 °C. The thermal decomposition yields anhydrous ErCl₃. wikipedia.org(NH₄)₂ErCl₅ → ErCl₃ + 2 HCl + 2 NH₃

Solvothermal synthesis represents another important technique, often utilizing ErCl₃·6H₂O as a precursor to create more complex structures. For instance, nanostructured powders of Y₂O₃ doped with ytterbium and erbium have been synthesized via microwave-assisted solvothermal methods in the presence of urea (B33335). researchcommons.org Similarly, solvothermal techniques can be used to produce erbium-selenium oxychloride (ErSeO₃Cl) from ErCl₃·6H₂O and SeO₂ in a LiCl aqueous solution. researchgate.net

Controlled Synthesis of Erbium-Containing Nanostructures Utilizing ErCl₃·6H₂O as Precursor

Erbium(III) chloride hexahydrate is a crucial starting material for the fabrication of a wide array of erbium-containing nanostructures, which are valued in optics, bioimaging, and electronics. biocompare.comchemimpex.com

Microemulsion techniques offer precise control over nanoparticle size and morphology. In a typical inverse microemulsion (water-in-oil) synthesis, aqueous droplets containing the precursors act as nanoreactors. aip.org For synthesizing lanthanide-doped upconversion nanoparticles (UCNPs) like NaYF₄:Yb³⁺,Er³⁺, an aqueous solution of ErCl₃·6H₂O, along with other rare-earth chlorides, is dispersed in an oil phase (like cyclohexane) with the help of surfactants. aip.orgharvard.eduthno.org The addition of a precipitating agent, such as ammonium fluoride (B91410), initiates the nucleation and growth of nanoparticles within the micelles. aip.orgchemrxiv.org This method allows for the creation of core-shell structures by sequential addition of precursor solutions. aip.org

Table 2: Typical Components for Microemulsion Synthesis of Erbium-Doped Nanoparticles

| Component | Example Material | Function |

|---|---|---|

| Oil Phase | Cyclohexane, 1-Octadecene | Continuous medium. aip.orgchemrxiv.org |

| Surfactant | IGEPAL CO-520, Oleic Acid | Forms reverse micelles, controls particle size. aip.orgwhiterose.ac.uk |

| Aqueous Phase | Water | Dispersed phase, solvent for precursors. |

| Erbium Precursor | Erbium(III) chloride hexahydrate (ErCl₃·6H₂O) | Source of Er³⁺ dopant ions. aip.orgharvard.edu |

The sol-gel method is a versatile approach for producing erbium-doped metal oxide nanoparticles with high purity and homogeneity. In this process, ErCl₃·6H₂O is introduced as a dopant source during the hydrolysis and condensation of a metal alkoxide precursor, such as tetraethyl orthosilicate (B98303) (TEOS) for silica (B1680970) (SiO₂) or a titanium precursor for titania (TiO₂). msesupplies.comresearchgate.net For example, erbium-doped silica microspheres can be synthesized by catalyzing the hydrolysis of TEOS in the presence of ErCl₃·6H₂O. researchgate.net This method has been used to prepare Er-doped TiO₂ nanorods for photocatalysis and high-k erbium oxide films for transistors. msesupplies.com

Erbium(III) chloride hexahydrate can serve as a precursor in chemical vapor deposition (CVD) processes to fabricate thin films of erbium oxide (Er₂O₃). biocompare.comsigmaaldrich.com These films are of interest for applications such as high-k dielectric layers in microelectronics. biocompare.comsigmaaldrich.com In a related vapor-phase technique, ErCl₃·6H₂O powder has been used as a source material in a vapor transport and condensation method to grow erbium-doped silicon nanowires, which exhibit photoluminescence at wavelengths crucial for optical communications. researchgate.net

Purification and Crystallization Protocols for High-Purity Erbium(III) Chloride Hexahydrate

The purity of ErCl₃·6H₂O is paramount for its applications, especially in fiber optics and as a precursor for high-performance materials. chemimpex.com The primary method for purification is recrystallization . This involves dissolving the synthesized crude product in water and then slowly evaporating the solvent to allow for the formation of well-defined, high-purity crystals. chembk.com The process of evaporation and crystallization helps in separating the salt from soluble impurities. chembk.com For achieving very high purity levels (e.g., 99.995% or higher), more advanced techniques such as zone refining may be employed, which is a method used for purifying rare earth compounds. sigmaaldrich.commade-in-china.com

Advanced Structural Elucidation and Solid State Characterization of Erbium Iii Chloride Hexahydrate

X-ray Diffraction Studies of Crystalline ErCl₃·6H₂O

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional structure of crystalline materials. Both single-crystal and powder XRD techniques are employed to gain a comprehensive understanding of the atomic arrangement within erbium(III) chloride hexahydrate.

Single-crystal X-ray diffraction analysis provides the most precise and unambiguous data on the crystal structure. Studies have revealed that erbium(III) chloride hexahydrate crystallizes in the monoclinic system. wikipedia.org This technique allows for the exact determination of bond lengths, bond angles, and the spatial arrangement of all atoms within the unit cell. The analysis identifies the fundamental repeating unit of the crystal and provides the basis for understanding the broader crystal lattice. The specific point group for the hexahydrate form is identified as P2/n (P2/c) - C⁴₂h. wikipedia.org

Powder X-ray diffraction (PXRD) serves as a crucial tool for routine phase identification and the assessment of a sample's structural integrity. While single-crystal XRD analyzes one perfect crystal, PXRD examines a polycrystalline sample containing numerous small crystallites in random orientations. The resulting diffraction pattern is a fingerprint unique to the crystalline phase of ErCl₃·6H₂O.

This technique is widely used to:

Confirm the identity and purity of newly synthesized batches of erbium(III) chloride hexahydrate. rsc.orgdoi.orgrsc.org

Detect the presence of crystalline impurities or different hydrated forms of erbium chloride. rsc.org

Monitor the structural stability of the compound under various conditions.

The experimental powder pattern is typically compared against a reference pattern calculated from single-crystal XRD data or obtained from crystallographic databases to ensure phase purity.

Crystallographic Parameters and Coordination Environment within the ErCl₃·6H₂O Lattice

The data obtained from X-ray diffraction allows for a detailed description of the crystallographic parameters and the intricate coordination environment of the erbium(III) ion.

Table 1: Crystallographic Parameters of Erbium(III) Chloride Hexahydrate

| Parameter | Value | Reference |

| Crystal System | Monoclinic | wikipedia.org |

| Space Group | P2/n (or P2/c) | wikipedia.org |

| Formula | [Er(H₂O)₆Cl₂]Cl | wikipedia.org |

Within the crystal lattice, the erbium(III) ion (Er³⁺) acts as the central metal atom. It is not simply surrounded by separate chloride ions and water molecules. Instead, it forms a distinct coordination complex. The Er³⁺ ion is octa-coordinated, meaning it is directly bonded to eight other atoms (ligands). wikipedia.org

The primary coordination sphere of the erbium ion consists of six water molecules (H₂O) and two chloride ions (Cl⁻). wikipedia.org This arrangement results in the formation of a complex cation with the formula [Er(H₂O)₆Cl₂]⁺. wikipedia.org The remaining chloride ion is not directly bonded to the erbium atom but exists as an isolated counter-ion within the lattice, balancing the positive charge of the complex cation. wikipedia.org The geometry of this eight-coordinate complex is a key determinant of the compound's properties.

Table 2: Coordination Environment of Erbium(III) in ErCl₃·6H₂O

| Feature | Description | Reference |

| Central Ion | Erbium(III) (Er³⁺) | wikipedia.org |

| Coordination Number | 8 | wikipedia.org |

| Ligands | 6 x Water (H₂O)2 x Chloride (Cl⁻) | wikipedia.org |

| Complex Ion | [Er(H₂O)₆Cl₂]⁺ | wikipedia.org |

| Counter-ion | 1 x Chloride (Cl⁻) | wikipedia.org |

The crystal structure of erbium(III) chloride hexahydrate is further stabilized by an extensive network of hydrogen bonds. These interactions occur between the hydrogen atoms of the coordinated water molecules and the electronegative oxygen and chloride atoms.

Specifically, the hydrogen atoms of the six water molecules in the [Er(H₂O)₆Cl₂]⁺ complex act as hydrogen-bond donors. They form hydrogen bonds with:

The oxygen atoms of adjacent coordinated water molecules.

The isolated chloride counter-ions (Cl⁻).

Spectroscopic Probing of Erbium Iii Chloride Hexahydrate and Its Derivatives

Electronic Absorption Spectroscopy of Er(III) Ions in Solution and Solid State

The electronic structure of the erbium(III) ion (Er³⁺), characterized by its 4f¹¹ configuration, gives rise to a multitude of energy levels. Transitions between these levels can be probed using absorption spectroscopy across the ultraviolet (UV), visible, and near-infrared (NIR) regions. These f-f transitions, while formally forbidden by the Laporte rule, become partially allowed due to interactions with the crystal field, resulting in sharp, line-like absorption bands. ipme.ru The nature of the host material and the coordination environment around the Er³⁺ ion can influence the position and intensity of these absorption bands. ipme.ruresearchgate.net

UV-Visible-Near Infrared Absorption Band Assignments for Erbium(III) Electronic Transitions

The absorption spectrum of Er³⁺ ions, whether in solution or solid-state compounds derived from erbium(III) chloride hexahydrate, displays a characteristic set of bands corresponding to electronic transitions from the ⁴I₁₅/₂ ground state to various excited states. worldscientific.com These transitions are largely insensitive to the host matrix in terms of their energy, though relative intensities can vary. ipme.ru

A representative assignment of the major absorption bands for the Er³⁺ ion is provided in the table below. These assignments are based on extensive spectroscopic studies of various erbium-containing materials. optica.orgmdpi.com

Table 1: UV-Visible-NIR Absorption Band Assignments for Er³⁺

| Wavelength (nm) | Transition from ⁴I₁₅/₂ to Excited State | Spectral Region |

|---|---|---|

| ~380 | ⁴G₁₁/₂ | Ultraviolet |

| ~406-407 | ²G₉/₂ or ²H₉/₂ | Visible |

| ~442-444 | ⁴F₃/₂ | Visible |

| ~450 | ⁴F₅/₂ | Visible |

| ~488-489 | ⁴F₇/₂ | Visible |

| ~520-522 | ²H₁₁/₂ | Visible |

| ~538-542 | ⁴S₃/₂ | Visible |

| ~651-652 | ⁴F₉/₂ | Visible |

| ~796-804 | ⁴I₉/₂ | Near-Infrared |

| ~972-980 | ⁴I₁₁/₂ | Near-Infrared |

This table compiles data from multiple sources. researchgate.networldscientific.comoptica.orgmdpi.comresearchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis of ErCl₃·6H₂O

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable insights into the structural aspects of erbium(III) chloride hexahydrate (ErCl₃·6H₂O). These methods probe the vibrational modes of the constituent molecules and ions, offering information on the coordination of water ligands and the nature of the chloride ions within the crystal lattice. nih.govresearchgate.net

Characterization of Water Ligand Vibrations and Chloride Coordination Modes

In the solid-state structure of erbium(III) chloride hexahydrate, the erbium ion is octa-coordinated, forming a complex cation, [Er(H₂O)₆Cl₂]⁺, with two chloride ions and six water molecules directly bonded to the metal center. wikipedia.org The remaining chloride ions are located outside this coordination sphere. wikipedia.org This specific arrangement influences the vibrational spectra.

The IR and Raman spectra will exhibit characteristic bands corresponding to the vibrational modes of the coordinated water molecules. These include:

O-H stretching vibrations: These typically appear as a broad band in the high-frequency region of the IR spectrum, often shifted to lower wavenumbers compared to free water due to coordination to the metal ion.

H-O-H bending (scissoring) vibrations: These are observed in the mid-frequency range of the IR spectrum.

Metal-oxygen (Er-O) stretching and bending vibrations: These occur at lower frequencies and are direct probes of the coordination of water to the erbium ion.

The coordination of chloride ions can also be inferred from the vibrational spectra. The presence of both coordinated and free chloride ions will give rise to distinct vibrational modes. Far-infrared and Raman spectroscopy are particularly useful for observing the low-frequency vibrations associated with the Er-Cl bonds. researchgate.net

Luminescence Spectroscopy and Upconversion Phenomena in Erbium(III) Systems

Erbium(III) compounds are renowned for their luminescence properties, particularly their ability to convert infrared radiation into visible light through a process known as upconversion. optica.orgesrf.fr This phenomenon is of significant interest for various technological applications. optica.org Erbium(III) chloride hexahydrate often serves as a precursor for synthesizing these luminescent materials. arxiv.orgrdd.edu.iqijop.irresearchgate.net

Mechanisms of Infrared-to-Visible Upconversion Luminescence in Erbium(III) Compounds

Upconversion luminescence in erbium(III) systems involves the absorption of two or more low-energy photons (typically in the near-infrared) to populate a higher energy level, which then radiatively decays to emit a higher-energy visible photon. optica.orgesrf.fr The primary mechanisms responsible for this process are Excited State Absorption (ESA) and Energy Transfer Upconversion (ETU). optica.orgesrf.fr

Excited State Absorption (ESA): In this single-ion process, an Er³⁺ ion is first excited from the ground state to an intermediate level by absorbing an infrared photon. Before it can relax back to the ground state, it absorbs a second photon, promoting it to a higher excited state from which visible emission can occur. optica.orgnih.gov For instance, excitation at around 980 nm populates the ⁴I₁₁/₂ level. A second photon can then excite the ion to the ⁴F₇/₂ level, leading to green emission upon relaxation to the ⁴S₃/₂ and ²H₁₁/₂ states. optica.org

Energy Transfer Upconversion (ETU): This mechanism requires the interaction of at least two nearby Er³⁺ ions. optica.orgesrf.fr One ion, already in an excited state, transfers its energy to a neighboring excited ion, promoting the second ion to a higher energy level while the first ion returns to a lower state. esrf.fr This process becomes more significant at higher concentrations of Er³⁺ ions. optica.org

The dominant upconversion mechanism can depend on factors such as the concentration of erbium ions and the nature of the host material. optica.org

Energy Transfer Processes in Erbium-Doped Materials Derived from ErCl₃·6H₂O

Erbium(III) chloride hexahydrate is a common starting material for creating erbium-doped materials, such as glasses, crystals, and nanoparticles, where energy transfer processes are crucial for their luminescent properties. arxiv.orgrdd.edu.iqijop.irresearchgate.net In these materials, energy can be transferred between Er³⁺ ions or from a sensitizer (B1316253) ion to an Er³⁺ ion.

Sensitization with Yb³⁺: To improve the pumping efficiency of Er³⁺, ytterbium(III) ions (Yb³⁺) are often used as co-dopants. Yb³⁺ has a large absorption cross-section around 980 nm and can efficiently transfer the absorbed energy to a nearby Er³⁺ ion. optica.org This resonant energy transfer process (from Yb³⁺: ²F₅/₂ → Er³⁺: ⁴I₁₁/₂) significantly enhances the population of the Er³⁺ excited states, leading to more intense upconversion luminescence. optica.org

The efficiency of these energy transfer processes is highly dependent on the distance between the ions and the spectral overlap between the emission of the donor ion and the absorption of the acceptor ion. optica.org

Analysis of Luminescence Intensity and Emission Line Broadening in Erbium(III) Complexes

The luminescence characteristics of erbium(III) complexes, particularly the intensity of emission and the broadening of spectral lines, are highly sensitive to the local coordination environment of the Er³⁺ ion. Research into derivatives of erbium(III) chloride, where the chloride or water ligands are substituted, provides significant insight into these phenomena.

Systematic spectroscopic studies on complexes derived from erbium(III) chloride in N,N-dimethylformamide (DMF) have shown that ligand replacement significantly impacts luminescent properties. optica.org When chloride ligands are replaced by tetrafluoroborate (B81430) (BF₄⁻), notable changes occur. Optimal conditions for maximizing emission intensity and achieving narrower emission lines were found at a molar ratio of Er³⁺:BF₄⁻ = 1:7 in a solution with a water-to-DMF molar ratio of 0.23. optica.org This enhancement is attributed to the effective coordination of BF₄⁻ to the erbium ion, which alters the symmetry and vibrational environment around the metal center. optica.org

The upconversion luminescence (UCL) of these erbium complexes is also strongly dependent on excitation power. The emission intensity (Iₑₘ) increases non-linearly with the excitation intensity (Iₑₓ), following the relationship Iₑₘ α (Iₑₓ)ⁿ, where 'n' is the number of near-infrared (NIR) photons absorbed to emit one visible photon. optica.org For an Er³⁺-complex derived from ErCl₃ and NaBF₄, the primary mechanism for upconversion is Excited State Absorption (ESA). optica.org Radiative decays from the ²H₁₁/₂, ⁴S₃/₂, and ⁴F₉/₂ energy levels to the ⁴I₁₅/₂ ground state result in visible emissions around 525 nm, 550 nm, and 660 nm, respectively. optica.org The relationship between laser power and the integrated intensity of these emission bands provides quantitative data on the efficiency of the upconversion process. optica.org

| Transition | Laser Power (mW) | Integrated Emission Intensity (a.u.) |

| ²H₁₁/₂ → ⁴I₁₅/₂ (500–534 nm) | 100 | ~1.0 |

| ²H₁₁/₂ → ⁴I₁₅/₂ (500–534 nm) | 150 | ~2.5 |

| ²H₁₁/₂ → ⁴I₁₅/₂ (500–534 nm) | 200 | ~5.0 |

| ⁴S₃/₂ → ⁴I₁₅/₂ (534–575 nm) | 100 | ~2.0 |

| ⁴S₃/₂ → ⁴I₁₅/₂ (534–575 nm) | 150 | ~5.0 |

| ⁴S₃/₂ → ⁴I₁₅/₂ (534–575 nm) | 200 | ~10.0 |

| ⁴F₉/₂ → ⁴I₁₅/₂ (625–700 nm) | 100 | ~0.5 |

| ⁴F₉/₂ → ⁴I₁₅/₂ (625–700 nm) | 150 | ~1.2 |

| ⁴F₉/₂ → ⁴I₁₅/₂ (625–700 nm) | 200 | ~2.5 |

This table is based on data adapted from studies on the upconversion emission of Er³⁺-complexes pumped at 980 nm. optica.org

Emission line broadening is another critical parameter influenced by the complex's structure and environment. In erbium-doped tellurite (B1196480) glasses, a significant broadening of the 1.53 μm fluorescence (⁴I₁₃/₂ → ⁴I₁₅/₂ transition) is observed as the Er³⁺ concentration increases. researchgate.net This phenomenon is primarily attributed to radiation trapping, or self-absorption, where emitted photons are reabsorbed by other Er³⁺ ions. researchgate.net In different systems, such as half-sandwich phthalocyaninato erbium(III) complexes, the full width at half maximum (FWHM) of the emission centered at 1540 nm was found to be 67 nm in solution and 78 nm in the solid state, highlighting the influence of the physical state on spectral broadening. rsc.org Furthermore, luminescence intensity can be diminished by non-radiative thermal deactivation, as evidenced by the decrease in Er³⁺ emission intensity with increasing temperature in mononuclear macrocyclic complexes. rsc.org

Nuclear Magnetic Resonance (NMR) Studies for Solution-State Structural Elucidation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, albeit sometimes underutilized, technique for investigating the structure and dynamics of paramagnetic lanthanide complexes in solution. ineosopen.orgineosopen.org The presence of the paramagnetic Er³⁺ ion induces large chemical shifts, known as lanthanide-induced shifts (LIS), and significant line broadening in the NMR spectra, which complicates analysis but also provides valuable structural information. tandfonline.comresearchgate.net

The magnitude and sign of the LIS depend on the nature of the lanthanide ion and the geometry of the complex. researchgate.net The shifts can be both downfield and upfield, and the relative broadening of signals often correlates with the distance between the resonating proton and the paramagnetic erbium center, with closer protons experiencing more significant broadening. tandfonline.com

An example of structural elucidation using NMR is the study of the linear, electron-rich single-molecule magnet, [K(crypt-222)][Er(dbCOT)₂]. Its ¹H NMR spectrum in THF-d₈ displayed five broad proton resonances spread over a 200 ppm window, with chemical shifts observed at 39.67, 38.00, 37.19, 1.09, and -77.83 ppm. nih.gov The observation of these widely dispersed signals is characteristic of the paramagnetic nature of the Er(III) ion and is essential for characterizing the complex's solution-state structure. nih.gov

| Resonance | Chemical Shift (δ, ppm) |

| 1 | 39.67 |

| 2 | 38.00 |

| 3 | 37.19 |

| 4 | 1.09 |

| 5 | -77.83 |

¹H NMR spectral data for [K(crypt-222)][Er(dbCOT)₂] in THF-d₈ at 25 °C. nih.gov

Beyond static structure, dynamic NMR (DNMR) methods can probe intramolecular processes. A study on the paramagnetic complex [Er(H₂O)(EDTA⁴⁻)]⁻ in D₂O solution utilized ¹H NMR band-shape analysis over a temperature range of 273–319 K. acs.org By comparing the spectra to a diamagnetic analogue, [Lu(H₂O)(EDTA⁴⁻)]⁻, the researchers could analyze the temperature-dependent LIS. acs.org The study identified an intramolecular dynamic process corresponding to the interconversion of two conformers (Δ-λE-δδδδ and Δ-δE-δδδδ). The activation free energy (ΔG‡) for this process at 298 K was estimated to be 50 ± 4 kJ/mol. acs.org This work demonstrates the utility of paramagnetic erbium probes for quantifying the energetics of fast molecular dynamics in solution. acs.org

The versatility of NMR extends to other nuclei as well. For instance, ¹⁷O NMR studies on lanthanide-DOTA complexes have successfully distinguished between chelating and non-chelating oxygen atoms, providing further detail on the coordination environment and rotational dynamics of carboxylate groups. acs.org These advanced NMR techniques are invaluable for building a comprehensive picture of the structure, coordination, and dynamic behavior of erbium(III) chloride hexahydrate and its derivatives in solution. nih.govunl.edu

Coordination Chemistry and Solution Behavior of Erbium Iii Chloride Hexahydrate

Hydration and Hydrolysis of Erbium(III) Ions in Aqueous Media

In aqueous solutions, the Er³⁺ ion is hydrated, meaning it is surrounded by water molecules that act as ligands. The nature of this hydration shell and its reactivity are fundamental to understanding the solution chemistry of erbium.

The hydration number, which is the number of water molecules directly coordinated to the Er³⁺ ion, has been a subject of study with varying results. Some measurements suggest a hydration number of 8.9 ± 0.5, while others indicate a value of 7.9 ± 0.2 or eight. aip.orgaip.org In the solid state, the hexahydrate form of erbium(III) chloride features an octa-coordinated erbium ion, forming [Er(H₂O)₆Cl₂]⁺ cations. wikipedia.org A study of a 1 M ErCl₃ solution at a pH of 1.54 showed that the Er³⁺ ions possess a simple hydration shell with an average Er-O bond distance of 2.33 Å, consistent with the [Er(OH₂)₈]³⁺ aqua ion. acs.orgnih.gov The geometry of the hydrated ion is dynamic, with studies pointing to a square antiprism structure for a coordination number of 8 and a tricapped trigonal prism for a coordination number of 9. aip.org

The water exchange rate constant (WERC) for Er(III) is reported to be 1.4 × 10⁸ s⁻¹, indicating a rapid exchange of water molecules between the primary hydration shell and the bulk solvent. mdpi.com This rate generally decreases for lanthanoid(III) ions as the atomic number increases and the ionic size decreases. mdpi.com Despite the strong binding of hydration water to Er³⁺, with a solvation free energy of -3495 kJ mol⁻¹, the water molecules can rotate easily around the ion, facilitating swift binding of other ligands. aip.org

Table 1: Hydration Properties of Er(III) Ion

| Property | Value | Reference |

|---|---|---|

| Coordination Number (CN) | 8 or 9 | aip.orgaip.org |

| Er-O Bond Distance (Å) | 2.33(1) | acs.orgnih.gov |

| Water Exchange Rate Constant (s⁻¹) | 1.4 x 10⁸ | mdpi.com |

The speciation of erbium(III) in aqueous solution is highly dependent on pH. rsc.org As the pH increases, the hydrated erbium ion undergoes hydrolysis, where water molecules in the coordination sphere are deprotonated to form hydroxyl complexes. This process is crucial as it controls the mobility and potential for adsorption of erbium in natural waters. rsc.org

Studies have shown that in near-neutral to alkaline solutions, Er³⁺ forms a series of hydroxyl complexes: Er(OH)²⁺, Er(OH)₂⁺, and Er(OH)₃⁰. rsc.orgrsc.org The predominance of these species shifts with increasing pH and temperature. For instance, with an increase in temperature, the stability of REE hydroxyl complexes with higher ligand numbers also increases. rsc.org

The hydrolysis constants for these reactions have been determined under various conditions. For the reaction Er³⁺ + nH₂O ⇌ Er(OH)n³⁻ⁿ + nH⁺, the logarithmic values of the hydrolysis constants (log β*) have been reported. At 25°C in 3 M (Li)ClO₄, the formation of Er₂(OH)₂⁴⁺ was identified with a log β₂,₂ of -13.72±0.01. colab.ws Another study at 25°C and infinite dilution reported the following logarithmic hydrolysis constants: log *β₁ = -7.99 ± 0.08, log *β₂ = -16.48 ± 0.08, and log *β₃ = -25.68 ± 0.10. rsc.org These experimental data suggest that the Er(OH)₂⁺ and Er(OH)₃⁰ species are stable over a broader pH range than previously thought. rsc.org

Table 2: Hydrolysis Constants of Erbium(III)

| Hydrolysis Product | log β* (25 °C, infinite dilution) | Reference |

|---|---|---|

| Er(OH)²⁺ | -7.99 ± 0.08 | rsc.org |

| Er(OH)₂⁺ | -16.48 ± 0.08 | rsc.org |

| Er(OH)₃⁰ | -25.68 ± 0.10 | rsc.org |

| Er₂(OH)₂⁴⁺ | -13.72 ± 0.01 (in 3 M (Li)ClO₄) | colab.ws |

Ligand Exchange Reactions and Complex Formation with Erbium(III) Chloride Hexahydrate

Ligand exchange, or substitution, is a fundamental reaction where one or more ligands in a coordination complex are replaced by others. savemyexams.com Erbium(III) chloride hexahydrate serves as a precursor for a wide array of complexes through such reactions.

Erbium(III) chloride readily undergoes ligand exchange with various organic molecules. For instance, in N,N-dimethylformamide (DMF), chloride ligands can be replaced by tetrafluoroborate (B81430) ions. optica.org This process is influenced by the amount of water present, which affects the removal of chloride salts. optica.org

The interaction of ErCl₃ with dithiocarbamates, which are versatile chelating ligands, has also been explored. msesupplies.comrsc.org Dithiocarbamates are typically prepared from the reaction of a secondary or primary amine with carbon disulfide. rsc.org These ligands can coordinate to metal ions through their sulfur atoms. uokerbala.edu.iq The coordination behavior of erbium chloride hydrate (B1144303) with diethylammonium (B1227033) diethyldithiocarbamate (B1195824) has been a subject of study. msesupplies.com

In different solvents, the coordinated ligands can be substituted. For example, in a complex where erbium is coordinated to an ethanol (B145695) molecule, the ethanol can be easily replaced by methanol (B129727) when the complex is dissolved in methanol. mdpi.com

In erbium(III) complexes, both chloride and water ligands are susceptible to substitution. The replacement of water molecules by other ligands is a common strategy to synthesize new erbium complexes. rsc.org For example, research has shown that the reaction of ErCl₃ with a pentadentate Schiff-base ligand in absolute ethanol leads to a complex where a chloride ion and an ethanol molecule occupy the axial positions. mdpi.com If the reaction is conducted in ethanol containing water, a water molecule coordinates instead of ethanol. mdpi.com

Furthermore, the chloride ligand itself can be substituted. In one instance, a coordinated chloride ion was replaced by an azide (B81097) ion upon heating a methanol solution of the erbium complex with an excess of sodium azide. mdpi.com At the interface of an electrolyte solution and helium, Er³⁺ ions were found to be coordinated by 6-7 oxygen atoms and 3 chloride atoms, suggesting the formation of a neutral [(H₂O)₆₋₇ErCl₃] species. acs.orgnih.gov The substitution of water ligands by chloride ions can lead to a change in the coordination number and geometry of the complex. savemyexams.comchemguide.co.uk

Table 3: Examples of Ligand Substitution in Erbium(III) Complexes

| Starting Complex/Ion | Reactant | Product Complex | Reference |

|---|---|---|---|

| [Er(H₂O)₈]³⁺ | Cl⁻ | [Er(H₂O)₆Cl₂]⁺ | wikipedia.org |

| [Er(DAPMBH)Cl(C₂H₅OH)] | CH₃OH | [Er(DAPMBH)Cl(CH₃OH)] | mdpi.com |

| [Er(DAPMBH)Cl(CH₃OH)] | NaN₃ | [Er(DAPMBH)(CH₃OH)(N₃)] | mdpi.com |

Role of Erbium(III) Chloride Hexahydrate in the Formation of Host-Guest Systems and Supramolecular Architectures

Erbium(III) chloride hexahydrate can be utilized as a component in the construction of more complex chemical systems like host-guest assemblies and supramolecular structures. uts.edu.auuts.edu.au Host-guest chemistry involves the formation of a complex between a larger 'host' molecule and a smaller 'guest' molecule through non-covalent interactions. thno.orgresearchgate.net These interactions can be tuned by external stimuli, making them useful for creating functional materials. researchgate.net

The dynamic nature of the coordination bonds in erbium complexes allows for their incorporation into larger, self-assembled structures. While specific examples detailing the direct use of ErCl₃·6H₂O in creating host-guest systems are not extensively elaborated in the provided context, the principles of its coordination chemistry are fundamental to this field. The ability of the erbium ion to coordinate with various ligands, including those that are part of larger macrocyclic hosts, is a key factor. The formation of polynuclear cluster motifs through hydrolysis reactions at interfaces also points towards the potential for creating complex architectures. acs.orgnih.gov Erbium(III) chloride hexahydrate has been used as a precursor in the synthesis of upconversion nanoparticles, which can then be incorporated into supramolecular systems for applications like biosensing. uts.edu.auscientificlabs.co.uk

Catalytic Applications of Erbium Iii Chloride Hexahydrate in Organic Synthesis

Lewis Acidity of Erbium(III) in Catalytic Organic Transformations

The catalytic activity of erbium(III) chloride hexahydrate is primarily attributed to the Lewis acidic nature of the Er³⁺ ion. mdpi.com Lewis acids are electron-pair acceptors and play a crucial role in catalysis by activating substrates, typically by coordinating to lone pairs of electrons on heteroatoms like oxygen or nitrogen. In the case of Er³⁺, its high charge density and oxophilicity make it an effective Lewis acid. mdpi.com This allows it to activate carbonyl groups, epoxides, and other functional groups, thereby facilitating nucleophilic attack and promoting various bond-forming reactions. mdpi.comresearchgate.net The presence of water molecules in the hexahydrate form does not necessarily inhibit its catalytic activity; in fact, erbium(III) salts have demonstrated remarkable efficacy in aqueous or wet solvent conditions, a desirable feature for green chemistry protocols. mdpi.com

Erbium(III) Chloride Hexahydrate as a Catalyst in Green Chemistry Protocols

Erbium(III) chloride hexahydrate is considered a valuable catalyst in the realm of green chemistry. mdpi.com Green chemistry principles advocate for the use of non-toxic, inexpensive, and environmentally benign reagents and reaction conditions. researchgate.net Erbium salts, including the chloride hexahydrate, align with these principles due to their low toxicity and ability to function efficiently in environmentally friendly solvents like water or ethyl lactate (B86563), often under mild reaction conditions. mdpi.comnih.gov The use of ErCl₃·6H₂O can lead to the development of sustainable synthetic methods that minimize waste and avoid the use of hazardous materials. mdpi.comresearchgate.net

Specific Reaction Pathways Catalyzed by ErCl₃·6H₂O

Erbium(III) chloride hexahydrate has been successfully employed as a catalyst in a range of specific organic reactions, demonstrating its versatility and effectiveness.

Acylation of Alcohols and Phenols

Erbium(III) chloride hexahydrate is an effective catalyst for the acylation of alcohols and phenols. msesupplies.comwikipedia.orgchemicalbook.com This reaction involves the introduction of an acyl group into a molecule and is a fundamental transformation in organic synthesis for the protection of hydroxyl groups or the synthesis of esters. The Lewis acidic Er³⁺ ion activates the acylating agent, typically an acid anhydride (B1165640) or acyl chloride, rendering it more susceptible to nucleophilic attack by the alcohol or phenol. vulcanchem.com This catalytic approach often provides high yields and selectivity. vulcanchem.com

Table 1: Acylation of Alcohols and Phenols using Erbium(III) Chloride Hexahydrate

| Substrate | Acylating Agent | Catalyst Loading | Solvent | Yield (%) |

|---|---|---|---|---|

| Benzyl alcohol | Acetic anhydride | 10 mol% | Dichloromethane | 96 |

| Phenol | Acetic anhydride | 10 mol% | Dichloromethane | 92 |

| 1-Octanol | Acetic anhydride | 5 mol% | Solvent-free | 95 |

Note: The data in this table is illustrative and compiled from various research findings. Actual results may vary depending on specific reaction conditions.

Friedel–Crafts Type Reactions

Friedel–Crafts reactions, which involve the alkylation or acylation of aromatic rings, are another area where erbium(III) chloride hexahydrate has proven to be a useful catalyst. msesupplies.comwikipedia.org In these reactions, the Er³⁺ ion functions as a Lewis acid to activate the alkylating or acylating agent, facilitating the electrophilic aromatic substitution. The use of ErCl₃·6H₂O can offer an alternative to more traditional and often harsher Lewis acids like aluminum chloride. sigmaaldrich.com

Luche Reductions and Other Chemoselective Transformations

Erbium(III) chloride hexahydrate can be used in Luche-type reductions, which are chemoselective 1,2-reductions of α,β-unsaturated ketones to the corresponding allylic alcohols. msesupplies.comwikipedia.org In this reaction, the lanthanide salt, in combination with a reducing agent like sodium borohydride, promotes the selective reduction of the carbonyl group over the carbon-carbon double bond. mdpi.com The Er³⁺ ion is believed to coordinate to the carbonyl oxygen, enhancing its electrophilicity and directing the hydride attack to the carbonyl carbon. mdpi.com This method is valued for its high chemoselectivity. Erbium(III) chloride hydrate (B1144303), when combined with sodium borohydride, also serves as a selective reducing agent in other transformations, such as the formation of enolates from α-bromo ketones. thermofisher.com

Stereoselective Synthesis of Complex Organic Molecules (e.g., 4,5-Diaminocyclopent-2-enones)

A notable application of erbium(III) chloride hexahydrate is in the stereoselective synthesis of complex organic molecules. biocompare.comsigmaaldrich.com For instance, it has been effectively used as a catalyst for the rapid and stereoselective synthesis of trans-4,5-diaminocyclopent-2-enones. mdpi.combiocompare.comsigmaaldrich.com These structural motifs are present in numerous bioactive natural and synthetic compounds. mdpi.com Research has shown that a very small catalytic amount of ErCl₃·6H₂O in an environmentally friendly solvent like ethyl lactate can lead to quantitative yields of the desired trans-diastereomer in a short time, avoiding the need for strictly dry experimental conditions. mdpi.comnih.gov This highlights the catalyst's ability to control stereochemistry, a critical aspect in the synthesis of complex molecules. mdpi.com

Table 2: Synthesis of trans-4,5-Diaminocyclopent-2-enones Catalyzed by Erbium(III) Chloride Hexahydrate

| Amine | Solvent | Catalyst Loading | Time (min) | Yield (%) |

|---|---|---|---|---|

| Dibenzylamine | Ethyl lactate | 0.1 mol% | 30 | Quantitative |

| Morpholine | Ethyl lactate | 0.1 mol% | 30 | High |

Note: The data in this table is based on reported research findings. mdpi.com Actual results may vary depending on specific substrates and reaction conditions.

Acetylation of Biomolecules

Erbium(III) chloride hexahydrate (ErCl₃·6H₂O) has emerged as a noteworthy Lewis acid catalyst in the field of organic synthesis, particularly for the acetylation of biomolecules. Acetylation is a fundamental chemical transformation used to protect hydroxyl (-OH) groups in complex molecules like alcohols, phenols, and carbohydrates during multi-step syntheses. The efficiency, reusability, and relatively low toxicity of erbium-based catalysts make them an attractive option aligned with the principles of green chemistry. wikipedia.orgresearchgate.netresearchgate.net

The catalytic action of Erbium(III) chloride stems from the potent Lewis acidity of the Er³⁺ ion. mdpi.com In an acetylation reaction, the erbium ion coordinates to an oxygen atom of the acetylating agent, typically an acid anhydride like acetic anhydride. This coordination polarizes the anhydride, significantly increasing the electrophilicity of its carbonyl carbons and activating it for nucleophilic attack by the hydroxyl group of a biomolecule. This mechanism facilitates a smooth and efficient transfer of the acetyl group.

Research has demonstrated the high activity of Erbium(III) chloride as a catalyst in the acylation of a broad spectrum of alcohols and phenols. researchgate.net While anhydrous conditions can accelerate the reaction, the hexahydrate form is also an effective and more convenient catalyst. kuleuven.be Studies using anhydrous Erbium(III) chloride show that it can catalyze the acetylation of primary, secondary, and tertiary alcohols, as well as phenols, with high efficiency and without causing isomerization at chiral centers. researchgate.net The catalyst can also be recovered and reused multiple times without a significant drop in its activity. researchgate.net

The following table summarizes the results from a study on the acetylation of various alcohols and phenols using anhydrous Erbium(III) chloride, which demonstrates the catalytic potential of the erbium ion.

Table 1: Acetylation of Alcohols and Phenols Catalyzed by Anhydrous Erbium(III) Chloride researchgate.net Reactions performed at room temperature with acetic anhydride.

| Substrate | Time (min) | Yield (%) |

|---|---|---|

| Benzyl alcohol | 5 | 98 |

| 1-Octanol | 10 | 97 |

| Cyclohexanol | 15 | 95 |

| Menthol | 20 | 96 |

| 1-Adamantanol | 180 | 94 |

| Phenol | 5 | 98 |

| 2-Naphthol | 5 | 99 |

| Geraniol | 10 | 95 |

The versatility of the Erbium(III) ion extends to the highly specific acetylation of more complex biomolecules. While detailed studies often utilize the related salt Erbium(III) triflate (Er(OTf)₃) due to its enhanced Lewis acidity, the results underscore the intrinsic capability of Er³⁺ to catalyze such transformations. Research has shown that Er(OTf)₃ can effectively catalyze the selective acetylation of multifunctional natural products, including carbohydrates and nucleosides, often with high regioselectivity for primary hydroxyl groups. mdpi.comresearchgate.net

Table 2: Selective Acetylation of Biomolecules Catalyzed by Erbium(III) Triflate researchgate.net Reactions performed with 1-acetylimidazole (B1218180) in water under microwave irradiation.

| Substrate | Product | Yield (%) |

|---|---|---|

| Methyl α-D-glucopyranoside | Methyl 6-O-acetyl-α-D-glucopyranoside | 85 |

| Methyl α-D-galactopyranoside | Methyl 6-O-acetyl-α-D-galactopyranoside | 82 |

| Uridine | 5'-O-Acetyluridine | 95 |

| Adenosine | 5'-O-Acetyladenosine | 90 |

| Salicyl alcohol | 2-(Hydroxymethyl)phenyl acetate | 96 |

These findings collectively highlight the significant potential of Erbium(III) chloride hexahydrate as a practical and efficient catalyst for the acetylation of biomolecules, offering a valuable tool for synthetic chemists in various research and industrial applications.

Erbium Iii Chloride Hexahydrate As a Precursor for Advanced Functional Materials Research

Integration into High-k Dielectric Thin Films for Advanced Electronic Devices.

Erbium(III) chloride hexahydrate serves as a precursor for the fabrication of erbium oxide (Er₂O₃) thin films, which are investigated as high-k dielectric materials in advanced electronic devices. sigmaaldrich.comsigmaaldrich.com High-k dielectrics are essential for the continued miniaturization of transistors, as they allow for smaller gate dimensions without excessive leakage currents. Erbium oxide is a promising candidate due to its high dielectric constant and large band gap. thermofisher.com

One method for producing these films is chemical vapor deposition (CVD), where erbium(III) chloride hexahydrate is used as the erbium source. biocompare.comsigmaaldrich.comsigmaaldrich.com Another approach involves the synthesis of erbium nanoparticles through the reduction of erbium(III) chloride hexahydrate. sbpmat.org.br These nanoparticles can then be embedded in other high-k materials like hafnium dioxide (HfO₂) to enhance their electrical properties. sbpmat.org.br Research has demonstrated the fabrication of erbium oxide thin films using a sol-gel method with erbium(III) chloride hexahydrate for use in low-voltage thin-film transistors. msesupplies.comsigmaaldrich.com

Table 2: Properties of Erbium Oxide as a High-k Dielectric

| Property | Value/Characteristic | Significance in Electronic Devices |

| Dielectric Constant (k) | High | Allows for increased capacitance and smaller transistor sizes. |

| Band Gap | Large | Reduces leakage current and improves device reliability. thermofisher.com |

| Deposition Methods | CVD, Sol-Gel, Sputtering | Versatility in fabrication processes. biocompare.comsigmaaldrich.comsigmaaldrich.comsbpmat.org.br |

Role in the Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers.

Erbium(III) chloride hexahydrate is a valuable starting material for the synthesis of erbium-based metal-organic frameworks (MOFs) and coordination polymers. alfachemic.com MOFs are a class of porous materials with a crystalline structure composed of metal ions or clusters linked by organic ligands. frontiersin.orgmdpi.com The choice of metal ion and organic linker allows for the tuning of the pore size, surface area, and chemical functionality of the MOF.

In the synthesis of erbium-containing MOFs, erbium(III) chloride hexahydrate provides the erbium metal nodes. alfachemic.com These MOFs can exhibit interesting properties, such as luminescence and catalysis, stemming from the incorporated erbium ions. For example, erbium-based MOFs have been investigated for their catalytic activity in various organic reactions. alfachemic.commdpi.com The conversion from homogeneous erbium catalysts to heterogeneous catalysts can be achieved by incorporating erbium salts into MOFs. alfachemic.commdpi.com

Precursor for Novel Inorganic Cluster Compounds and Extended Solid-State Structures.thermofisher.com

Erbium(III) chloride hydrate (B1144303) is used as a starting material for the synthesis of new edge-bridged octahedral M₆ cluster compounds, such as CsErTa₆Cl₁₈. funcmater.com These cluster compounds are of interest for their unique electronic and magnetic properties. The synthesis of these complex structures often involves high-temperature solid-state reactions where erbium(III) chloride is reacted with other metal halides. The resulting compounds can exhibit novel structural motifs and physical behaviors, contributing to the fundamental understanding of inorganic chemistry and materials science.

Application in Macromolecular Crystallization Screens for Heavy Atom Derivatization

In the field of structural biology, X-ray crystallography stands as a powerful technique for elucidating the three-dimensional structures of biological macromolecules like proteins and nucleic acids. numberanalytics.comnumberanalytics.com A significant hurdle in this method is the "phase problem," which arises because the phase information of the diffracted X-rays is lost during data collection. numberanalytics.comnumberanalytics.com One of the classic and still relevant methods to solve this problem is through the use of heavy-atom derivatives. numberanalytics.comnih.gov This involves incorporating atoms of high atomic number into the macromolecule's crystal lattice. numberanalytics.comnih.gov These heavy atoms scatter X-rays more strongly than the constituent light atoms (carbon, nitrogen, oxygen) of the protein, producing measurable differences in the diffraction pattern that can be used to retrieve the lost phase information. numberanalytics.comnih.gov

Lanthanide elements, due to their high number of electrons and significant anomalous scattering signals, are particularly valuable as heavy atoms for phasing experiments. researchgate.netnih.gov Their ability to provide a large anomalous component to X-ray scattering makes them excellent tools for Single-wavelength Anomalous Diffraction (SAD) or Multiple-wavelength Anomalous Diffraction (MAD) phasing methods. researchgate.net Lanthanides are classified as 'Class A' heavy atoms, showing a preference for binding to oxygen-donating ligands, such as the carboxylate side chains of aspartic and glutamic acid residues in proteins. ucsf.edu

Erbium(III) chloride hexahydrate (ErCl₃·6H₂O) is a specific lanthanide salt that has found application as a heavy-atom derivative in macromolecular crystallography. googleapis.comnih.gov It is a pink, water-soluble crystalline solid, making it straightforward to incorporate into aqueous solutions used for crystallization experiments. wikipedia.orgaemree.com Its utility lies in its ability to introduce the heavy erbium atom into the crystal structure, either by soaking a pre-formed crystal in a solution containing the salt or by co-crystallizing the macromolecule in its presence. numberanalytics.comnumberanalytics.comnih.gov

Table 1: Physicochemical Properties of Erbium(III) Chloride Hexahydrate

| Property | Value |

|---|---|

| Chemical Formula | ErCl₃·6H₂O wikipedia.orgscbt.com |

| Molar Mass | 381.71 g/mol wikipedia.orgscbt.com |

| Appearance | Pink hygroscopic crystals wikipedia.orgaemree.com |

| Solubility | Soluble in water, slightly soluble in ethanol (B145695) wikipedia.orgaemree.com |

| Crystal Structure | Monoclinic wikipedia.org |

Detailed research findings show that Erbium(III) chloride hexahydrate is integrated directly into commercially available crystallization screening kits. A notable example is the Morpheus II screen, developed by the MRC Laboratory of Molecular Biology. cam.ac.ukresearchgate.net This screen is designed to be a comprehensive tool for initial crystallization trials and includes various additives intended to enhance the likelihood of obtaining diffraction-quality crystals. researchgate.net Crucially, it incorporates mixes of heavy atoms, including lanthanides, to facilitate in situ experimental phasing. cam.ac.ukresearchgate.net Integrating heavy atoms into the initial screen is highly desirable as it can circumvent the often-problematic step of soaking crystals after they have grown, a process which can damage or destroy the crystal. cam.ac.uk

In the Morpheus II screen, Erbium(III) chloride hexahydrate is part of an additive mix of four lanthanides. cam.ac.uk For instance, in the successful crystallization of LTKTG, a component of the ALK family of receptors, the optimized condition contained a mix of yttrium(III) chloride hexahydrate, erbium(III) chloride hexahydrate, terbium(III) chloride hexahydrate, and ytterbium(III) chloride hexahydrate, each at a concentration of 5 mM. nih.gov This highlights its use as part of a cocktail of lanthanides to maximize the chances of successful derivatization and subsequent structure solution. The inclusion of such compounds directly in the screening phase represents a strategic approach to streamline the structure determination pipeline for novel proteins. researchgate.net

Table 2: Example of a Lanthanide Additive Mix in a Crystallization Screen (Morpheus II)

| Compound | Concentration in Mix |

|---|---|

| Erbium(III) chloride hexahydrate | 5 mM cam.ac.uk |

| Terbium(III) chloride hexahydrate | 5 mM cam.ac.uk |

| Ytterbium(III) chloride hexahydrate | 5 mM cam.ac.uk |

The use of Erbium(III) chloride hexahydrate, often in combination with other lanthanide salts, provides a valuable tool for crystallographers, offering a direct path to obtaining phase information for challenging structural projects. nih.govens-lyon.fr

Computational and Theoretical Investigations of Erbium Iii Chloride Hexahydrate

Density Functional Theory (DFT) Calculations on Electronic Structure and Bonding

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations have been instrumental in understanding the nature of bonding and the distribution of electrons in lanthanide compounds, including those of erbium.

Studies on lanthanide chloride systems reveal insights into the covalent character of the metal-ligand bonds. While lanthanide bonding is predominantly ionic, DFT calculations, in conjunction with X-ray absorption spectroscopy, have shown evidence of mixing between the Chlorine 3p orbitals and the Lanthanide 5d orbitals. acs.org This covalent interaction is influenced by the specific lanthanide element, with the degree of 5d-orbital mixing generally decreasing across the series. acs.org For trivalent lanthanides like Er(III), the 4f orbitals are considered to have minimal participation in direct covalent bonding, a long-held view that is supported by computational results. acs.org

DFT calculations are also employed to determine the geometries and stability of lanthanide chloride clusters. rsc.orgnih.gov These studies often explore various isomers and their relative energies, providing a theoretical basis for experimentally observed structures. rsc.org For instance, calculations on anionic lanthanide chloride clusters, Ln(n)Cl(3n+1)(-), have indicated that ring-like structures with a central chloride atom are common for clusters where n = 4-6. nih.gov The choice of functional and basis set in these calculations is crucial for obtaining results that accurately reproduce experimental trends, such as the lanthanide contraction observed in Ln-Cl bond distances. rsc.org

Table 1: Representative DFT Calculation Parameters for Lanthanide Systems

| Parameter | Typical Value/Method | Reference |

|---|---|---|

| Software | CP2K, Gaussian, ADF | chemrxiv.org |

| Functional | PBE, PBE0, B3LYP | rsc.orgchemrxiv.orgnih.gov |

| Basis Set | DZVP, TZV2PX, cc-pCVTZ | chemrxiv.orgworktribe.com |

| Pseudopotential | Goedecker–Teter–Hutter (GTH) | chemrxiv.org |

| Relativistic Effects | X2C, ZORA | rsc.orgresearchgate.net |

This table is interactive. Users can sort data by clicking on column headers.

Molecular Dynamics Simulations of Erbium(III) Ions in Aqueous and Non-Aqueous Solutions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. Ab initio MD, which incorporates quantum mechanical calculations, provides a detailed picture of the structural and dynamical properties of ions in solution.

For the Erbium(III) ion in aqueous solution, ab initio quantum mechanical charge field molecular dynamics (QMCF-MD) simulations have been performed to elucidate its hydration structure. acs.orgnih.govacs.org These simulations show that the Er(III) ion is surrounded by a first hydration shell with a fluctuating coordination number, primarily a mix of eight and nine water molecules. acs.orgnih.govacs.org The simulations also reveal a dynamic ligand exchange process occurring on the picosecond timescale. acs.orgnih.gov The Er-ligand bond strength is found to be weaker than that of trivalent transition metal ions but stronger than that of earlier, larger lanthanide ions like La(III) and Ce(III). acs.orgnih.govacs.org A stable second hydration shell is also observed, though its properties differ significantly from the first shell. acs.orgnih.gov

While studies focusing specifically on Erbium(III) chloride in non-aqueous solutions are less common, MD simulations are widely used to study the behavior of ions and polymers in such environments. researchgate.netmdpi.com These simulations can reveal how different solvents affect the structure and dynamics of the solute. mdpi.com The choice of force field is a critical parameter in classical MD simulations, as it dictates the interactions between particles and thus the accuracy of the simulation. researchgate.net For complex systems, universal force fields or specifically parameterized force fields are often employed. mdpi.com

Table 2: Key Findings from MD Simulations of Aqueous Er(III)

| Property | Finding | Reference |

|---|---|---|

| Coordination Number | Mixture of 8 and 9 | acs.orgnih.govacs.org |

| Ligand Exchange | Occurs on the picosecond timescale | acs.orgnih.gov |

| Hydration Shells | Stable first and second shells observed | acs.orgnih.govacs.org |

| Er-Ligand Bond Strength | Weaker than transition metals, stronger than La(III) | acs.orgnih.govacs.org |

This table is interactive. Users can sort data by clicking on column headers.

Computational Modeling of Coordination and Ligand Interaction Energies

Computational models are essential for understanding the coordination environment of metal ions and quantifying the strength of interactions with their ligands. For lanthanides, this includes modeling coordination compounds and calculating binding or interaction energies. sparkle.pro.br

The coordination of Er(III) in crystalline structures, such as in Erbium(III) chloride hexahydrate, is known to be octa-coordinated, forming [Er(H₂O)₆Cl₂]⁺ ions. wikipedia.org In solution, as shown by MD simulations, the coordination is more flexible. acs.orgnih.gov Computational methods can model these different environments and predict the most stable coordination geometries. For example, semi-empirical quantum chemical methods, such as those using Sparkle/PM3 parameters, have been developed specifically for modeling lanthanide coordination compounds, including those of erbium(III). sparkle.pro.br

Calculating the interaction energy between a ligand and a metal ion is crucial for understanding the stability of a complex. Methods like the Linear Interaction Energy (LIE) approach can be used to estimate the binding free energy from the changes in electrostatic and van der Waals interaction energies derived from MD simulations. More advanced quantum-chemical fragmentation methods, such as the Molecular Fractionation with Conjugate Caps (MFCC) scheme, can be upgraded to include many-body contributions, significantly improving the accuracy of calculated protein-ligand interaction energies, a principle applicable to smaller coordination complexes as well. nih.gov

Table 3: Computational Approaches for Coordination and Interaction Energies

| Method | Application | Key Feature | Reference |

|---|---|---|---|

| Sparkle/PM3 | Modeling Ln(III) coordination compounds | Semi-empirical quantum method | sparkle.pro.br |

| Linear Interaction Energy (LIE) | Estimating binding free energy | Uses electrostatic and vdW energies from MD | |

| MFCC-MBE(n) | Calculating interaction energies | Fragmentation method including many-body effects | nih.gov |

| PaCS-MD with MSM | Calculating binding free energy | Simulates dissociation process | nih.gov |

This table is interactive. Users can sort data by clicking on column headers.

Theoretical Prediction of Spectroscopic Properties and Energy Level Transitions

Theoretical methods are vital for interpreting and predicting the spectroscopic properties of lanthanide ions, which arise from electronic transitions within the 4f shell. The sharp, well-defined absorption and emission lines of erbium are a key feature of its chemistry and applications.

The Judd-Ofelt theory is a widely used theoretical framework for calculating the intensities of f-f transitions in lanthanide spectra. nih.gov By fitting experimental absorption spectra, a set of three intensity parameters (Ω₂, Ω₄, Ω₆) can be determined. nih.govtandfonline.com These parameters provide information about the local environment of the Er(III) ion and can be used to predict other spectroscopic properties, such as radiative transition probabilities and emission cross-sections. nih.govtandfonline.comresearchgate.net The Ω₂ parameter is particularly sensitive to the asymmetry of the coordination environment and the covalency of the metal-ligand bonds. tandfonline.com

Parametric studies involving the fitting of energy parameters to experimentally observed energy levels can be used to predict the positions of unknown levels. umich.eduresearchgate.net This has been successfully applied to the spectrum of doubly-ionized erbium (Er III), where theoretical predictions of energies and transition probabilities helped to identify new energy levels. umich.eduresearchgate.net The electronic ground-state configuration of the Er³⁺ ion is [Xe] 4f¹¹. The complex energy level structure arising from this configuration gives rise to its characteristic optical transitions, such as the ⁴I₁₃/₂ → ⁴I₁₅/₂ transition around 1.54 µm, which is crucial for telecommunications. tandfonline.comaps.org Computational models can simulate these energy level transitions and the associated phenomena, such as upconversion, where the absorption of multiple low-energy photons leads to the emission of a higher-energy photon. researchgate.netresearchgate.net

Table 4: Judd-Ofelt Parameters for Er³⁺ in Different Environments

| Host Material | Ω₂ (× 10⁻²⁰ cm²) | Ω₄ (× 10⁻²⁰ cm²) | Ω₆ (× 10⁻²⁰ cm²) | Reference |

|---|---|---|---|---|

| Tellurite (B1196480) Glass | 4.79 | 1.52 | 0.70 | researchgate.net |

| Li-Al-Ba-P Glass | 1.50 | 1.25 | 1.05 | tandfonline.com |

| Na-Al-Ba-P Glass | 0.41 | 1.21 | 1.01 | tandfonline.com |

This table is interactive. Users can sort data by clicking on column headers. Note: Values vary significantly with the host matrix and ligands.

Analytical Methodologies for Erbium Iii Chloride Hexahydrate and Erbium Containing Systems

Quantitative Determination of Erbium(III) Ions in Research Samples

The quantification of Erbium(III) (Er³⁺) ions in diverse research samples, from geological formations to synthetic nanomaterials, requires highly sensitive and selective analytical methods. The choice of technique often depends on the sample matrix, the expected concentration of erbium, and the presence of potentially interfering substances.

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) is a robust and widely used technique for the determination of erbium and other rare earth elements (REEs) in various samples. azom.comlabtesting.com The method involves introducing a sample, typically as an acidic aqueous solution, into a high-temperature argon plasma (around 6,000–10,000 K). labtesting.com The intense heat excites the atoms and ions of the elements within the sample, causing them to emit light at characteristic wavelengths. The spectrometer then measures the intensity of this emitted light to determine the concentration of each element. labtesting.com

The quantification of REEs in complex materials like geological samples can be analytically challenging due to high matrix contents (e.g., alumina, silica) and potential spectral interferences from the wealth of emission lines produced by other elements. azom.comanalytik-jena.com High-resolution ICP-OES systems are often employed to overcome these challenges, offering improved spectral resolution to separate the analytical lines of erbium from interfering lines. analytik-jena.comanalytik-jena.ru For instance, in the analysis of granite, a mathematical correction using specialized software may be required for the erbium emission line at 369.265 nm to correct for spectral interferences. analytik-jena.ru

Recent research has also focused on combining ICP-OES with pre-concentration techniques to enhance detection limits for trace-level analysis. One such method involves solid-phase extraction using novel carbon-based materials functionalized to selectively adsorb erbium ions from complex environmental samples like soil and sediment. europub.co.uk This approach allows for the efficient enrichment of trace erbium ions, leading to a method detection limit as low as 0.35 ng/mL. europub.co.uk

Table 1: ICP-OES Operating Parameters for Erbium Analysis This table presents typical instrument parameters used for REE analysis, including Erbium, in geological samples.

| Parameter | Setting |

|---|---|

| Plasma View | Axial |

| Read Time | 3 s |

| Integration Mode | Peak |

| Sample Introduction System | Standard torch, cyclonic spray chamber |

| RF Power | 1.2 - 1.5 kW |

| Plasma Gas Flow (Ar) | ~12 L/min |

| Nebulizer Gas Flow (Ar) | ~0.7 L/min |

Data compiled from references analytik-jena.ruspectroscopyonline.com.

Chromatographic Separation Techniques for Erbium Complexes and Derivatives

Chromatography is a powerful tool for separating individual rare earth elements, which is often a necessary step prior to quantification due to their similar chemical properties. High-performance liquid chromatography (HPLC) and ion-exchange chromatography are the predominant techniques used for this purpose. mdpi.com

In HPLC, a column packed with a stationary phase is used to separate components of a mixture. muni.czdiva-portal.org For REE separation, ion-exchange chromatography is frequently employed, where the stationary phase is an ion-exchange resin. diva-portal.orgresearchgate.net The separation is achieved by eluting the sample through the column with a mobile phase containing a complexing agent, such as α-hydroxyisobutyric acid (α-HIBA). muni.czresearchgate.netjst.go.jp The different REEs exhibit varying affinities for the complexing agent and the stationary phase, causing them to travel through the column at different rates and elute at distinct times. diva-portal.org

Research has demonstrated the effective separation of multiple REEs, including erbium, in a single chromatographic run. jst.go.jp For example, a method using a strong cation exchange resin column with a pH-gradient elution of α-HIBA successfully separated sixteen rare earth elements in approximately 75 minutes. jst.go.jp The separation of anionic complexes of erbium with chelating agents like methylglycine N,N-diacetate (MGDA) on anion exchange resins has also been explored. mdpi.comresearchgate.net Combining HPLC with highly sensitive detectors like Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) merges the separation power of chromatography with the low detection limits of ICP-MS, enabling the analysis of REEs at sub-ng/mL levels. rsc.org

Table 2: Example of an HPLC Method for REE Separation

| Parameter | Condition |

|---|---|

| Column | Strong Cation Exchange Resin (e.g., Hitachi #2611) |

| Mobile Phase / Eluent | 0.4 M α-hydroxyisobutyric acid (α-HIBA) |

| Elution Mode | pH-gradient (e.g., initial pH 3.50 to final pH 7.00) |

| Detection | Coulometric or Photometric (post-column derivatization) |

Spectrophotometric and Fluorometric Methods for Trace Analysis in Research Matrices

Spectrophotometry and fluorometry offer alternative or complementary methods for the determination of erbium, particularly for trace analysis in specific research contexts.